Cas no 858515-77-2 (methyl 4-methyl-1H-indole-3-carboxylate)

methyl 4-methyl-1H-indole-3-carboxylate structure
858515-77-2 structure
Nome del prodotto:methyl 4-methyl-1H-indole-3-carboxylate
Numero CAS:858515-77-2
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD09841614
CID:2130445
PubChem ID:46311164

methyl 4-methyl-1H-indole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 4-Methylindole-3-carboxylate
    • methyl 4-methyl-1H-indole-3-carboxylate
    • SY058870
    • Methyl 4-methyl-1H-indole-3-carboxylate (ACI)
    • SCHEMBL9937305
    • CS-0148700
    • CHEMBL4858916
    • 4-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • AKOS006326893
    • WS-02443
    • 858515-77-2
    • MFCD09841614
    • methyl4-methyl-1H-indole-3-carboxylate
    • AC6977
    • MDL: MFCD09841614
    • Inchi: 1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3
    • Chiave InChI: CGOHEKFWKWPCPC-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=CNC2C=CC=C(C)C=21)=O

Proprietà calcolate

  • Massa esatta: 189.078978594g/mol
  • Massa monoisotopica: 189.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.1
  • XLogP3: 2.9

methyl 4-methyl-1H-indole-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1007038-5G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
$285 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-1g
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
1g
¥429.30 2022-09-01
eNovation Chemicals LLC
D776986-5g
Methyl 4-Methylindole-3-carboxylate
858515-77-2 95%
5g
$650 2024-07-20
abcr
AB571861-1g
Methyl 4-methyl-1H-indole-3-carboxylate; .
858515-77-2
1g
€148.90 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥400.0 2024-04-16
1PlusChem
1P00G9QG-100mg
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 98%
100mg
$10.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-5.0g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5.0g
¥1660.0000 2024-07-20
eNovation Chemicals LLC
Y1007038-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
$95 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1.0g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1.0g
¥400.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥ 1,148.00 2023-04-13

methyl 4-methyl-1H-indole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; et al, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
2.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Methanol ,  Dichloromethane ,  Hexane ;  2 h, 0 °C
1.2 Reagents: Water
Riferimento
Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones
Zhang, Wen-Yun; et al, Journal of the American Chemical Society, 2023, 145(18), 10314-10321

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 4-methyl-1H-indole-3-carboxylate Raw materials

methyl 4-methyl-1H-indole-3-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:858515-77-2)methyl 4-methyl-1H-indole-3-carboxylate
A914691
Purezza:99%
Quantità:5g
Prezzo ($):256.0